BAY 60-7550

概要

説明

ベイ 60-7550は、タイプ2環状ヌクレオチドホスホジエステラーゼ(PDE2)の強力かつ選択的な阻害剤です。 高い選択性と効力を持ち、神経変性疾患や精神障害の分野における科学研究において貴重な化合物となっています .

準備方法

合成経路と反応条件

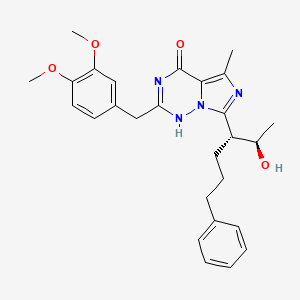

ベイ 60-7550は、正式には2-(3,4-ジメトキシベンジル)-7-{(1R)-1-[(1R)-1-ヒドロキシエチル]-4-フェニルブチル}-5-メチルイミダゾ[5,1-f][1,2,4]トリアジン-4(3H)-オンとして知られており、イミダゾ[5,1-f][1,2,4]トリアジン-4(3H)-オンの核構造形成を含む一連の化学反応を通じて合成されます。合成経路は一般的に以下の手順が含まれます。

イミダゾ[5,1-f][1,2,4]トリアジン-4(3H)-オン核の形成: これは、適切な前駆体を制御された条件下で環化させることで達成されます。

3,4-ジメトキシベンジル基の導入: この手順では、3,4-ジメトキシベンジルクロリドで核構造をアルキル化します。

ヒドロキシエチル基とフェニルブチル基の付加: これらの基は、一連の置換反応を通じて導入され、多くの場合、選択性を確保するために保護基を使用します。

工業生産方法

ベイ 60-7550の工業生産は、同様の合成経路に従いますが、大規模生産用に最適化されています。 これには、高収率反応、効率的な精製技術、および最終製品の純度と一貫性を確保するための厳格な品質管理対策の使用が含まれます .

化学反応の分析

反応の種類

ベイ 60-7550は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化され、対応する酸化物を形成します。

還元: 還元反応を実行して、分子内の官能基を修飾することができます。

置換: さまざまな置換反応を実行して、分子に異なる官能基を導入することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

置換: ハロアルカンやアシルクロリドなどの試薬が置換反応に使用されます。

主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は酸化物を生成する可能性があり、一方、置換反応はさまざまな官能基を導入して、さまざまな誘導体を生み出すことができます .

科学研究への応用

ベイ 60-7550は、次のような幅広い科学研究への応用があります。

科学的研究の応用

Cognitive Enhancement and Neuroprotection

BAY 60-7550 has been shown to significantly improve cognitive functions in various animal models. Research indicates that it ameliorates memory impairments induced by amyloid-beta (Aβ) peptides, which are associated with Alzheimer's disease.

Case Study: Morris Water Maze Test

- In a study using the Morris water maze test, this compound was administered at doses of 0.5, 1.0, and 3.0 mg/kg to Aβ1–42-treated mice over 14 days. The results demonstrated a significant reduction in latency to reach the platform, indicating improved spatial memory compared to control groups .

- The treatment also reversed Aβ1–42-induced increases in glucocorticoid receptor expression and decreased brain-derived neurotrophic factor (BDNF) levels, suggesting a neuroprotective mechanism .

Table 1: Effects of this compound on Cognitive Function

| Dose (mg/kg) | Latency Reduction (seconds) | BDNF Expression Change (%) |

|---|---|---|

| 0.5 | Significant | +20% |

| 1.0 | Highly Significant | +35% |

| 3.0 | Most Significant | +50% |

Treatment of Depression and Anxiety

This compound has shown potential as an antidepressant and anxiolytic agent. Studies indicate that it can reverse cognitive deficits and reduce depressive behaviors in stress-induced models.

Case Study: Chronic Stress Model

- In models of chronic stress, this compound treatment resulted in reduced depressive-like behaviors as assessed by the forced swim test (FST) and the object location task (OLT). The treatment restored normal levels of BDNF and phosphorylated cAMP response element-binding protein (pCREB), which are crucial for neuronal health .

- The neuroprotective effects were linked to cGMP-dependent signaling pathways, highlighting the compound's role in modulating stress responses .

Cardiovascular Applications

This compound also exhibits positive inotropic effects on cardiac function. It enhances cardiac contractility, making it a candidate for treating heart failure.

Case Study: Rat Model Studies

- In studies involving rats, administration of this compound at doses of 1.5 mg/kg led to increased stroke work and cardiac output, suggesting its utility in improving heart function under pathological conditions .

- The mechanism appears to involve increased intracellular cGMP levels, which enhance calcium handling within cardiac myocytes .

Summary of Findings

The applications of this compound span several critical areas in neuroscience and cardiology:

Key Applications:

- Cognitive Enhancement: Reversal of memory deficits associated with neurodegenerative conditions.

- Neuroprotection: Protection against stress-induced neuronal damage.

- Antidepressant Effects: Improvement in mood disorders through modulation of neurotransmitter systems.

- Cardiovascular Benefits: Enhancement of cardiac contractility and overall heart function.

作用機序

ベイ 60-7550は、タイプ2環状ヌクレオチドホスホジエステラーゼ(PDE2)を選択的に阻害することで効果を発揮します。この阻害は、細胞内の環状AMPと環状GMPのレベルの上昇につながります。これらの環状ヌクレオチドは、学習、記憶、神経保護に関与するものを含む、さまざまなシグナル伝達経路におけるセカンドメッセンジャーとして機能します。 この化合物が他のホスホジエステラーゼアイソフォームよりもPDE2Aに対して高い選択性を示すのは、酵素の活性部位内での独自の結合相互作用によるものです .

類似化合物の比較

ベイ 60-7550は、次のような他の類似化合物と比較されます。

EHNA(エリスロ-9-(2-ヒドロキシ-3-ノニル)アデニン): ベイ 60-7550は、EHNAよりも100倍以上強力であり、PDE2Aに対して非常に選択的です.

シトルリンシトラート: シトルリンシトラートはPDE5阻害剤ですが、ベイ 60-7550はPDE2Aに対して選択的であり、その独自の特異性を示しています.

これらの比較は、ベイ 60-7550がPDE2Aに対する効力と選択性において独自のものであることを強調しており、科学研究において貴重なツールとなっています .

類似化合物との比較

Bay 60-7550 is compared with other similar compounds, such as:

EHNA (Erythro-9-(2-hydroxy-3-nonyl)adenine): This compound is more than 100-fold more potent than EHNA and is highly selective for PDE2A.

Sildenafil Citrate: While Sildenafil Citrate is a PDE5 inhibitor, this compound is selective for PDE2A, highlighting its unique specificity.

Vinpocetine: Vinpocetine is a PDE1 inhibitor, whereas this compound selectively inhibits PDE2A.

These comparisons underscore the uniqueness of this compound in terms of its potency and selectivity for PDE2A, making it a valuable tool in scientific research .

生物活性

BAY 60-7550 is a potent and selective inhibitor of phosphodiesterase type 2 (PDE2), which plays a significant role in various biological processes, particularly in the cardiovascular and central nervous systems. This article summarizes the biological activity of this compound, highlighting its mechanisms, effects on different cell types, and potential therapeutic applications based on diverse research findings.

This compound selectively inhibits PDE2, an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, this compound increases intracellular levels of cGMP, leading to various physiological effects. The compound exhibits a Ki value of approximately 3.8 nM for PDE2, demonstrating its high potency and selectivity compared to other phosphodiesterases .

Effects on Cardiac Function

Research has shown that this compound exerts positive inotropic effects on the heart. In a study involving healthy rat hearts, administration of this compound (1.5 mg/kg) resulted in increased cardiac contractility, as evidenced by enhanced stroke work, cardiac output, and ejection fraction. Additionally, it decreased peripheral arterial resistance, indicating potential utility in treating heart failure .

| Parameter | Control (Baseline) | This compound (1.5 mg/kg) |

|---|---|---|

| Stroke Work | Baseline Value | Increased Value |

| Cardiac Output | Baseline Value | Increased Value |

| Ejection Fraction | Baseline Value | Increased Value |

| Peripheral Resistance | Baseline Value | Decreased Value |

Neuroprotective Effects

This compound has also been studied for its neuroprotective properties. In models of chronic stress-induced neuronal damage, the compound demonstrated the ability to reverse corticosterone-induced lesions in hippocampal neurons. This effect was associated with modulation of cGMP-dependent signaling pathways. Behavioral tests indicated that this compound produced antidepressant-like effects in stressed mice .

Case Studies and Research Findings

- Cognitive Improvement : In a study examining the effects of chronic stress on cognition, this compound was found to ameliorate cognitive deficits induced by amyloid-beta (Aβ) exposure in animal models. This suggests a potential role for this compound in addressing cognitive decline associated with neurodegenerative diseases .

- Behavioral Changes : Another study highlighted that this compound reversed depressive behaviors in mice subjected to chronic stress. The neuroprotective effects were linked to increased levels of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and function .

- Hemodynamic Studies : In vivo experiments using a Langendorff isolated rat heart model demonstrated that this compound enhanced left ventricular development pressure and improved calcium handling in myocytes, further supporting its potential as a therapeutic agent for heart failure .

特性

IUPAC Name |

2-[(3,4-dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N4O4/c1-17-25-27(33)29-24(16-20-13-14-22(34-3)23(15-20)35-4)30-31(25)26(28-17)21(18(2)32)12-8-11-19-9-6-5-7-10-19/h5-7,9-10,13-15,18,21,32H,8,11-12,16H2,1-4H3,(H,29,30,33)/t18-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTWFJKBZGMYCS-NQIIRXRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=O)NC(=NN2C(=N1)C(CCCC3=CC=CC=C3)C(C)O)CC4=CC(=C(C=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=O)NC(=NN2C(=N1)[C@@H](CCCC3=CC=CC=C3)[C@@H](C)O)CC4=CC(=C(C=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649549 | |

| Record name | 2-[(3,4-Dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439083-90-6 | |

| Record name | 2-[(3,4-Dimethoxyphenyl)methyl]-7-[(1R)-1-[(1R)-1-hydroxyethyl]-4-phenylbutyl]-5-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=439083-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BAY-60-7550 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439083906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(3,4-Dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAY-60-7550 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRN7LZK9TQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of BAY 60-7550, and how does it interact with this target?

A: this compound selectively inhibits PDE2, an enzyme that degrades both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) [, , ]. this compound binds to the active site of PDE2, preventing the hydrolysis of cAMP and cGMP []. This interaction leads to the accumulation of these cyclic nucleotides within cells [, ].

Q2: What are the downstream effects of PDE2 inhibition by this compound?

A: Inhibition of PDE2 by this compound leads to increased intracellular levels of cAMP and cGMP [, , ]. This increase in cyclic nucleotides activates downstream signaling pathways, including protein kinase A (PKA) and protein kinase G (PKG) [, , , , , ]. These kinases then phosphorylate various target proteins involved in a wide range of cellular processes, including:

- Vasodilation: this compound promotes vasodilation in pulmonary arteries, potentially by augmenting the effects of nitric oxide and prostacyclin [].

- Neuroprotection: this compound shows neuroprotective effects by reversing corticosterone-induced neurotoxicity, possibly through cGMP/PKG-dependent pathways and modulation of ERK, CREB, and BDNF [, ].

- Anti-inflammatory effects: this compound may decrease inflammation in cerebral ischemia-reperfusion injury by regulating PKA signaling and reducing pro-inflammatory cytokine production [].

- Mitochondrial function: this compound improves mitochondrial respiration in septic mice by enhancing mitochondrial cAMP/PKA signaling [].

Q3: Does this compound preferentially affect cAMP or cGMP signaling?

A: While this compound inhibits the degradation of both cAMP and cGMP, research suggests that it might preferentially promote NO/guanylyl cyclase/cGMP signaling in the heart, contributing to its beneficial effects in heart failure models [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C26H33N5O4, and its molecular weight is 479.57 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A: While the provided research articles do not detail specific spectroscopic data, X-ray crystallography has been used to determine the structure of PDE2 in complex with this compound, revealing key interactions within the enzyme's active site [, ].

A5: The provided research articles primarily focus on the biological activity and therapeutic potential of this compound. As a result, they do not provide specific details regarding its material compatibility, stability under various conditions, catalytic properties, or applications in computational chemistry modeling.

Q6: How do structural modifications of this compound affect its activity and selectivity?

A: While specific SAR studies are not detailed in the provided articles, research utilizing molecular docking simulations suggests that the hydrophobic pocket induced upon this compound binding to PDE2 significantly contributes to its binding affinity and selectivity []. Further research exploring modifications to the this compound scaffold and their impact on PDE2 binding could provide valuable insights into optimizing its potency and selectivity.

A6: The provided research articles primarily focus on the biological activity of this compound and do not delve into specific details regarding its stability under various conditions or strategies for formulation optimization.

A6: The provided research articles primarily focus on preclinical research and do not provide information regarding SHE (Safety, Health, and Environment) regulations for this compound.

Q7: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A7: The provided research articles primarily focus on the pharmacological effects of this compound and do not provide detailed information regarding its ADME properties.

Q8: What is the in vivo efficacy of this compound in preclinical models?

A8: Preclinical studies demonstrate that this compound exerts various beneficial effects in animal models:

- Reverses cognitive and memory impairments: this compound ameliorates Aβ-induced cognitive deficits in mice, potentially by regulating the hypothalamic-pituitary-adrenal (HPA) axis and modulating CRF and GR expression []. It also reverses functional impairments induced by brain ischemia in mice, possibly through neuroprotective effects and enhanced neuronal plasticity in the hippocampus [].

- Exhibits anxiolytic-like effects: this compound reduces anxiety-like behavior in stressed mice and reverses oxidative stress-induced anxiety [, ]. It also attenuates PTSD-induced anxiety-like behavior in mice, potentially through modulation of cAMP/cGMP signaling in the central amygdala [].

- Reduces alcohol intake: this compound decreases ethanol intake and preference in mice models of PTSD-induced alcohol use disorder, possibly via regulation of cAMP/cGMP signaling in the dorsolateral striatum [].

- Ameliorates pulmonary hypertension: this compound prevents and reverses pulmonary hypertension in animal models, showing additive effects with other therapeutic agents [, ].

- Reduces post-traumatic stress disorder (PTSD) symptoms: this compound ameliorates PTSD-induced alcohol intake disorder and anxiety-like behavior in mice [].

- Improves cardiac function: this compound protects against catecholamine-induced arrhythmia and improves cardiac function after myocardial infarction in mice [].

Q9: What in vitro assays have been used to assess the activity of this compound?

A9: Researchers have utilized various in vitro models to evaluate this compound's effects, including:

- Primary cell cultures: this compound increases cGMP levels in rat cerebral cortical neurons [], modulates calcium handling in stellate ganglia neurons [], and enhances axonal outgrowth in organotypic slice co-cultures [].

- Cell lines: this compound affects cell viability and signaling pathways in hippocampal cell lines (HT-22) [], ovarian cancer cell lines [], mouse alveolar macrophages (MH-S) [], and human embryonic kidney cells (HEK293) [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。